![molecular formula C16H17N3O3S B497875 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole CAS No. 915931-07-6](/img/structure/B497875.png)
1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole
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Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
Triazoles can be synthesized via Cu- and Ru-catalyzed click reactions . The synthesis of triazoles involves the reaction of alkynes, TMSN3, and ethers by copper catalysis .Molecular Structure Analysis
Triazoles have a molecular formula of C2H3N3 . They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to their structural characteristics . For example, α-bromo-β-phenylacroleins bearing electron-donating or electron-withdrawing substituents can produce the corresponding trisubstituted triazoles .Mechanism of Action
Safety and Hazards
Future Directions
Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . They are gaining increasing interest among peptidic foldamers, as they are easily prepared with the potential for side chain variation . Future research may focus on developing new classes of antibacterial agents to fight multidrug-resistant pathogens .
properties
IUPAC Name |
1-(2-ethoxy-4,5-dimethylphenyl)sulfonylbenzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-4-22-15-9-11(2)12(3)10-16(15)23(20,21)19-14-8-6-5-7-13(14)17-18-19/h5-10H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNLOJVREAAMSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole |
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